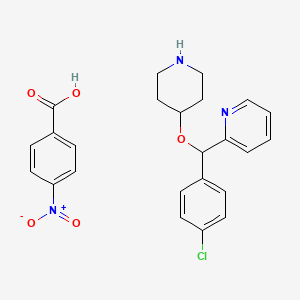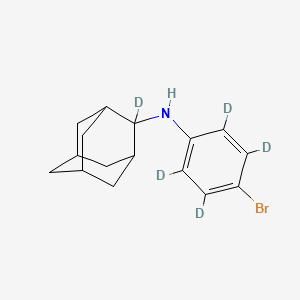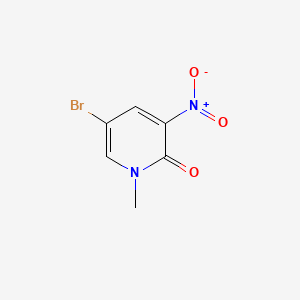
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one
概要
説明
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, commonly known as 5-bromo-MNP, is a heterocyclic compound that has been widely studied due to its potential medicinal and industrial applications. It is a pyridin-2-one derivative with a bromine substituent, and has been used in various research areas such as organic synthesis, medicinal chemistry, and drug design. 5-bromo-MNP is a versatile compound with a wide range of applications in various fields, and has been widely studied for its potential medicinal and industrial uses.
科学的研究の応用
Large-Scale Synthesis
5-Bromo-2-nitropyridine, closely related to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, has been synthesized on a large scale via hydrogen peroxide oxidation. This process was optimized for large-scale production, showing the chemical's importance in industrial applications (Agosti et al., 2017).
Spectroscopic Analysis
The Fourier transform Raman and Fourier transform infrared spectra of 5-bromo-2-nitropyridine were studied, providing detailed vibrational analysis. These studies are essential for understanding the chemical and physical properties of such compounds (Sundaraganesan et al., 2005).
Synthesis of Anticancer Intermediates
1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, was synthesized in high yield. This process demonstrates the compound's potential in the development of pharmaceuticals (Zhang et al., 2019).
Computational Analysis for Drug Development
Computational calculations were performed on 5-bromo-3-nitropyridine-2-carbonitrile, which is structurally similar to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one. These studies included molecular structure, energy calculations, and biological importance, highlighting the compound's potential in drug development (Arulaabaranam et al., 2021).
Drug Solubility Enhancement
4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound with similar structural features, was used to form amine salts to enhance solubility, a crucial step in medicinal chemistry. This process is indicative of the broader applications of such compounds in improving drug solubility and bioavailability (Machado et al., 2013).
特性
IUPAC Name |
5-bromo-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZQRFZMKHGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680575 | |
| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
CAS RN |
153888-45-0 | |
| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

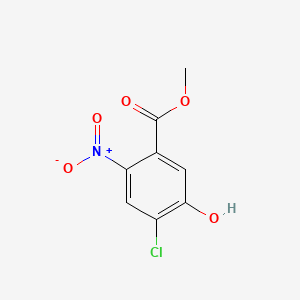
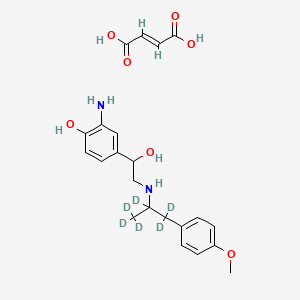
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

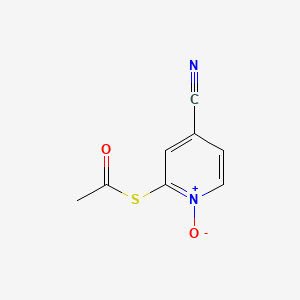
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
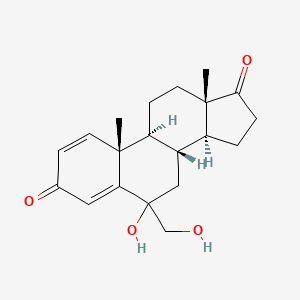
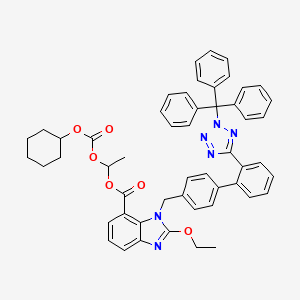
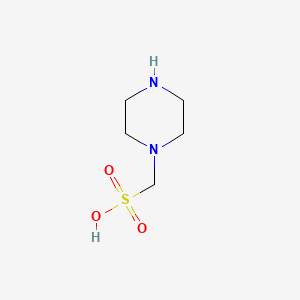
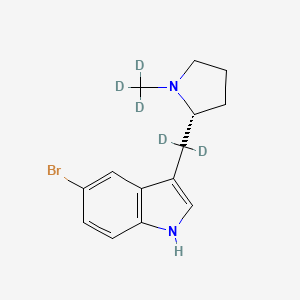
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
